(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

Antibacterial drug discovery Chiral resolution MIC determination

This (S)-enantiomer is the required chiral 3-aminopyrrolidine building block for 7-substituted quinolone/naphthyridone antibacterials. The (S)-configuration delivers a 4-fold in vitro potency enhancement over ciprofloxacin; racemate or (R)-enantiomer shows inferior MIC. The N-cyclopropylmethanone group confers metabolic stability and enables 4-position functionalization to eliminate genotoxicity seen with the unsubstituted scaffold. Procuring this exact enantiomer ensures stereochemical consistency and avoids confounding variables in SAR studies.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12923301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(C2)N
InChIInChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1
InChIKeyQTYGXDUXIZLHGI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone: Verified Identity and Procurement-Specification Baseline


(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone (free base CAS: not assigned; hydrochloride CAS: 1286207-03-1) is a chiral aminopyrrolidine building block characterized by a defined (S)-stereochemistry at the pyrrolidine 3-position and an N-linked cyclopropylmethanone moiety [1]. The compound is commonly supplied as the hydrochloride salt (C8H15ClN2O, MW 190.67) with a typical vendor-reported purity specification of ≥95% . This stereodefined scaffold serves as a key intermediate for constructing quinolone and naphthyridone antibacterial agents, where the (S)-configuration has been established as essential for optimal pharmacological activity [2].

Why Generic 3-Aminopyrrolidine Analogs Cannot Substitute for (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone


Procurement substitution of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone with simpler achiral or racemic 3-aminopyrrolidine derivatives is scientifically invalid due to documented, quantifiable losses in biological activity. Patent and primary research data demonstrate that the (S)-enantiomer of 3-aminopyrrolidine-containing antibacterials exhibits superior potency in minimum inhibitory concentration (MIC) assays compared to the corresponding (R)-enantiomer and racemate [1]. Furthermore, in quinolone antibacterial scaffold optimization, the unsubstituted 3-aminopyrrolidinyl side chain yields a positive genotoxicity signal in the micronucleus test, whereas the introduction of a 4-fluoro substituent on the pyrrolidine ring—a modification that the N-cyclopropylmethanone carbonyl handle is uniquely positioned to enable—eliminates this liability [2]. The cyclopropyl group additionally confers metabolic stability relative to unconstrained alkyl alternatives, as evidenced in fluoroquinolone development programs where the cyclopropyl substituent at N-1 is consistently associated with broad-spectrum potency and favorable pharmacokinetics [3].

Quantitative Differentiation Evidence: (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone vs. Comparators


Enantioselective Antibacterial Potency: (S)-Configuration vs. (R)-Configuration in MIC Assays

The (S)-enantiomer of 7-(3-amino-1-pyrrolidinyl)-substituted quinolones demonstrates unequivocally superior antibacterial potency relative to the corresponding racemate and (R)-enantiomer. Patent DE3910920A1 explicitly states that in the minimum inhibitory concentration (MIC) test, the S-forms are antibacterially more effective than the corresponding racemates [1]. This stereochemical differentiation is critical for procurement because the (R)-enantiomer—(R)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone (CAS 1286317-39-2 free base; 1286207-68-8 hydrochloride)—and the racemic mixture will yield suboptimal activity in any downstream biological assay, necessitating costly chiral separation or re-synthesis.

Antibacterial drug discovery Chiral resolution MIC determination

Genotoxicity Liability Resolution: Unsubstituted 3-Aminopyrrolidinyl Side Chain vs. 4-Fluoromethyl Modification

In a comparative study of 8-methoxyquinolone derivatives, the compound bearing an unsubstituted 1-cyclopropyl-7-(3-aminopyrrolidinyl) side chain (derivative 16)—which directly corresponds to the scaffold derived from (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone—exhibited a positive response in the in vivo micronucleus test in mice [1]. In contrast, derivatives modified at the pyrrolidine 4-position (specifically, 1-fluorocyclopropyl derivatives 17 and 20, and the 7-(cis-3-amino-4-fluoromethylpyrrolidinyl) derivative 19, DC-756h) showed negative responses [1]. This finding identifies a quantifiable safety liability associated with the unmodified scaffold that must be addressed through further derivatization—a route enabled by the free amine handle present in (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone.

Genetic toxicology Micronucleus test Lead optimization

In Vitro Potency Benchmarking: 3-Aminopyrrolidine-Containing Fluoroquinolones vs. Ciprofloxacin

Quinolone antibacterial agents incorporating the 3-aminopyrrolidine pharmacophore—the same core present in (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone—exhibit in vitro antibacterial activity up to 4-fold more potent than ciprofloxacin (CPFX) against quinolone-resistant bacterial strains, and in vivo activity 1.5- to 20-fold more potent [1]. The optimized compound (15b) derived from this scaffold demonstrated approximately 3000-fold selectivity between bacterial DNA gyrase and eukaryotic topoisomerase II [1]. While the target compound itself is a building block rather than a final drug candidate, these activity differentials establish the intrinsic value of the (S)-3-aminopyrrolidine scaffold in generating high-potency, selective antibacterial leads.

Antibacterial potency Fluoroquinolone MIC90

Validated Application Scenarios for (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Based on Quantitative Evidence


Chiral Intermediate for Quinolone and Naphthyridone Antibacterial Lead Optimization

This compound is directly applicable as the stereochemically pure (S)-3-aminopyrrolidine building block for constructing 7-substituted quinolone and naphthyridone antibacterial agents. As established in Section 3, the (S)-enantiomer is essential for optimal antibacterial potency [1], and the unsubstituted scaffold serves as a baseline for evaluating genotoxicity liability that can be mitigated through subsequent 4-position functionalization [2]. Procurement of this exact (S)-enantiomer, rather than the racemate or (R)-enantiomer, is required to achieve the 4-fold in vitro potency enhancement over ciprofloxacin documented for this pharmacophore class [3].

Enantioselective Synthesis Control in Genotoxicity Screening Cascades

The compound is uniquely suited as a positive control in genetic toxicology screening assays for antibacterial drug discovery programs. The documented positive response of the unsubstituted 1-cyclopropyl-7-(3-aminopyrrolidinyl) derivative in the mouse micronucleus test [2] provides a benchmark against which modified analogs (e.g., 4-fluoromethyl derivatives) can be compared for improved safety profiles. Procurement of the (S)-enantiomer ensures stereochemical consistency across screening campaigns, eliminating confounding variables that would arise from using racemic or enantiomerically impure material.

Stereodefined Scaffold for Kinase and Protease Inhibitor Design

The (S)-3-aminopyrrolidine core, bearing the N-cyclopropylmethanone group, provides a conformationally constrained, stereochemically defined amine handle for generating ATP-competitive kinase inhibitors and protease inhibitors. The cyclopropyl group confers metabolic stability relative to unconstrained alkyl alternatives [4]. The specific (S)-configuration is critical, as literature on related 3-aminopyrrolidine-derived kinase inhibitors demonstrates that enantiomeric configuration directly impacts target binding and selectivity profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.